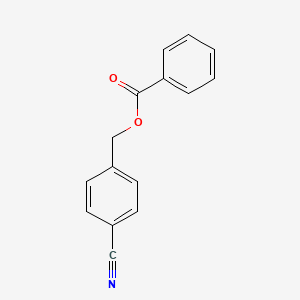![molecular formula C18H14N4OS2 B4932669 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4932669.png)
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BPT and belongs to the class of benzothiadiazole derivatives.
Wirkmechanismus
The mechanism of action of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. BPT has been found to inhibit the activity of topoisomerase II, a key enzyme that is involved in DNA replication and cell division. It also inhibits the activity of NF-kappaB, a transcription factor that is involved in the regulation of various genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Some of the key effects include:
1. Induction of Apoptosis: BPT has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged and unwanted cells from the body.
2. Inhibition of Cell Growth and Proliferation: BPT has been found to inhibit the growth and proliferation of cancer cells by inhibiting various enzymes and pathways that are involved in cell division.
3. Anti-Inflammatory Effects: BPT has been found to have anti-inflammatory effects and can be used to treat inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potent Anti-Cancer Properties: BPT has potent anti-cancer properties and can be used to study the mechanisms of cancer cell growth and proliferation.
2. Versatile Applications: BPT has been found to have applications in various fields of scientific research, including cancer research, anti-inflammatory research, and anti-viral research.
3. Availability: BPT is readily available and can be easily synthesized in the laboratory.
Some of the limitations of BPT for lab experiments include:
1. Toxicity: BPT has been found to be toxic at high concentrations and can cause cell death in non-cancerous cells.
2. Lack of Clinical Trials: BPT has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
3. Specificity: BPT may not be specific to cancer cells and may also affect normal cells, leading to unwanted side effects.
Zukünftige Richtungen
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide has several potential future directions for scientific research. Some of the key areas of research include:
1. Clinical Trials: Further studies are needed to evaluate the safety and efficacy of BPT in humans, and clinical trials are needed to determine its potential as a cancer treatment.
2. Combination Therapy: BPT may be used in combination with other anti-cancer drugs to enhance its efficacy and reduce its toxicity.
3. Mechanistic Studies: Further studies are needed to elucidate the mechanisms of action of BPT and its effects on various cellular pathways.
4. Drug Delivery Systems: Novel drug delivery systems may be developed to enhance the bioavailability and efficacy of BPT in cancer treatment.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has been found to have potent anti-cancer, anti-inflammatory, and anti-viral properties and can be used to study the mechanisms of cancer cell growth and proliferation. However, further studies are needed to evaluate its safety and efficacy in humans and to elucidate its mechanisms of action.
Synthesemethoden
The synthesis of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide involves the reaction of 2-aminothiazole with 3-methylbenzyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with 2-chloro-1,3-benzothiazole-5-carbonyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas of research include:
1. Anti-Cancer Properties: Studies have shown that BPT has potent anti-cancer properties and can induce apoptosis in cancer cells. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
2. Anti-Inflammatory Properties: BPT has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
3. Anti-Viral Properties: BPT has been shown to have anti-viral properties and can be used to treat viral infections such as HIV and hepatitis.
Eigenschaften
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c1-11-3-2-4-12(7-11)8-14-10-19-18(24-14)20-17(23)13-5-6-16-15(9-13)21-22-25-16/h2-7,9-10H,8H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCOESPATNRCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)

![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)
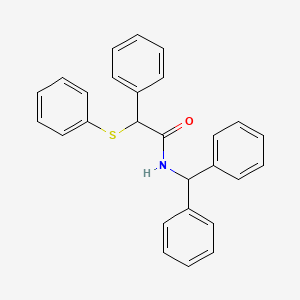
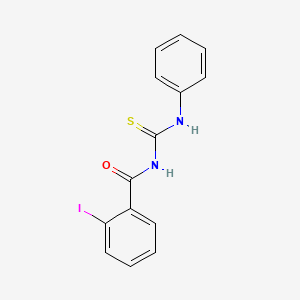
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)
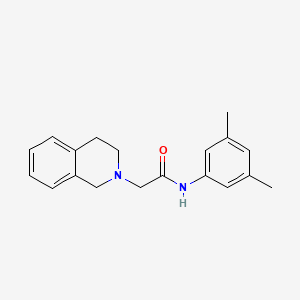

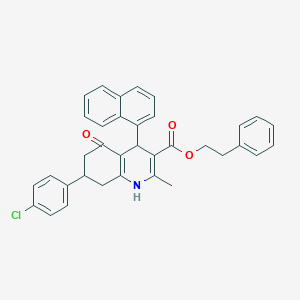
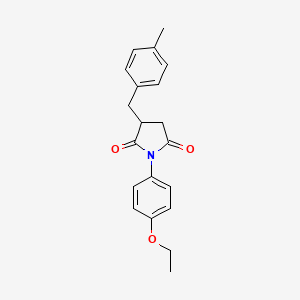
![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)
